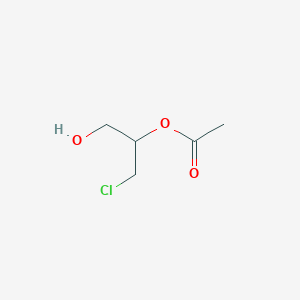

2-Acetyloxy-3-chloropropan-1-ol

説明

Its molecular formula is C₅H₉ClO₃, with a molar mass of approximately 152.58 g/mol. This compound is structurally characterized by its ester (acetyloxy) and halogen (chlorine) functional groups, which influence its reactivity and applications. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical processes, where the acetyl group may act as a protective moiety for the hydroxyl group during reactions .

特性

分子式 |

C5H9ClO3 |

|---|---|

分子量 |

152.57 g/mol |

IUPAC名 |

(1-chloro-3-hydroxypropan-2-yl) acetate |

InChI |

InChI=1S/C5H9ClO3/c1-4(8)9-5(2-6)3-7/h5,7H,2-3H2,1H3 |

InChIキー |

QPCNCKCFJLHLQL-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC(CO)CCl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of chlorinated propanol derivatives results in distinct physicochemical properties and applications. Below is a detailed comparison of 2-Acetyloxy-3-chloropropan-1-ol with structurally analogous compounds, including 1-chloro-3-(dodecyloxy)propan-2-ol () and other relevant analogs like 3-chloro-1,2-propanediol (chlorohydrin).

Table 1: Comparative Analysis of Chlorinated Propanol Derivatives

Key Differences:

Functional Groups and Reactivity :

- The acetyloxy group in 2-Acetyloxy-3-chloropropan-1-ol renders it susceptible to hydrolysis, forming 3-chloro-1,2-propanediol under acidic/basic conditions. In contrast, the ether group in 1-chloro-3-(dodecyloxy)propan-2-ol is hydrolytically stable, making it suitable for long-term applications in surfactants .

- Both compounds exhibit nucleophilic substitution (SN) reactivity at the chlorine atom, but the steric bulk of the dodecyl chain in the latter may slow such reactions compared to the smaller acetyloxy analog.

Physical Properties: The dodecyloxy chain in 1-chloro-3-(dodecyloxy)propan-2-ol increases its lipophilicity (logP ~5.2 estimated), favoring non-polar solvents, whereas 2-Acetyloxy-3-chloropropan-1-ol’s polarity (logP ~0.8 estimated) enhances solubility in polar media.

Applications :

- 2-Acetyloxy-3-chloropropan-1-ol’s ester functionality is advantageous in temporary protecting-group strategies during multi-step syntheses.

- 1-Chloro-3-(dodecyloxy)propan-2-ol’s amphiphilic structure supports its use in detergent formulations or lipid bilayer studies .

Research Findings

- Hydrolysis Kinetics: Studies on acetyloxy-containing chloropropanols indicate rapid ester cleavage at pH > 9, yielding 3-chloro-1,2-propanediol, a compound with documented toxicity concerns. In contrast, ether-containing analogs like 1-chloro-3-(dodecyloxy)propan-2-ol show negligible hydrolysis under similar conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 2-Acetyloxy-3-chloropropan-1-ol decomposes at ~120°C, whereas the dodecyloxy analog remains stable up to 200°C, aligning with its surfactant applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。